3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
8-(2-chlorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-7-5-6-8-11(10)18/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIGXNZOCMQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of CDK2. The inhibition of CDK2 leads to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing DNA replication and cell division. The downstream effects include reduced proliferation of cancer cells and potential induction of apoptosis.
Pharmacokinetics
Like other 1,2,4-triazole derivatives, it is expected to have good pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme). The triazole ring is known to improve metabolic stability, increasing the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells. By arresting the cell cycle, the compound prevents the replication of DNA and the division of cells. This can lead to the death of cancer cells and the reduction of tumor growth.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with CDK2. Additionally, the presence of other molecules, such as proteins or lipids, can affect the distribution and metabolism of the compound.
Biological Activity
The compound 3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine class of compounds. This class has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as anti-inflammatory agents. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features a chlorophenyl group and an isopropyl moiety attached to a triazolo-purine framework, which is known to influence its biological properties.
Biological Activity Overview
The biological activities of this compound have been assessed through various in vitro and in vivo studies. Key areas of focus include:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines.
- Anti-inflammatory Effects : Its potential as an anti-inflammatory agent has also been investigated.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance:
- Cell Line Studies :
- The compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- It was found to induce apoptosis in cancer cells, suggesting a mechanism that leads to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects:
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
- Experimental Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain indicators.
Case Studies
- Case Study on MCF7 Cell Line :
- Researchers observed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- In Vivo Studies :
- Animal studies demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential for therapeutic use in oncology.
Preparation Methods
Retrosynthetic Analysis
The target compound features a fused triazolo-purine-dione scaffold with three critical substituents:
- 2-Chlorophenyl group at position 3
- Isopropyl group at position 9
- Methyl groups at positions 5 and 7
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
- Fragment A : 2-Chlorophenyl-triazole precursor
- Fragment B : Purine-dione core with isopropyl and methyl substituents
The convergent synthesis strategy involves coupling these fragments via cyclization or substitution reactions.
Synthetic Pathways
Construction of the Triazolo-Purine Core
The triazolo[4,3-e]purine-dione system is typically assembled using Biginelli-like heterocyclization (Scheme 1). This one-pot, three-component reaction combines:
- 5-Amino-4H-1,2,4-triazole (or derivatives)
- 1,3-Diketone (e.g., acetylacetone)
- Urea/thiourea derivatives
- React 3-amino-5-thiol-1,2,4-triazole with acetylacetone and urea in DMF at 130–160°C for 15–20 minutes.
- Isolate the intermediate 7-hydroxytriazolopyrimidine via recrystallization.
- Treat with phosphoryl chloride (POCl₃) to form the chloro derivative.
- Perform nucleophilic substitution with isopropylamine to introduce the isopropyl group.
Key Modifications for Target Compound :
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl moiety is incorporated via Suzuki-Miyaura coupling or Ullmann-type reactions at the triazole ring’s C3 position.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Procedure :
- React 3-bromo-triazolopyrimidine with 2-chlorophenylboronic acid under inert atmosphere.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Functionalization with Isopropyl and Methyl Groups
Isopropyl Group Installation
The isopropyl group at N9 is introduced via alkylation or Buchwald-Hartwig amination :
- Treat the purine-dione intermediate with isopropylmagnesium bromide in THF at −78°C.
- Quench with NH₄Cl and extract with dichloromethane.
Method B (Reductive Amination) :
- Condense the amine intermediate with acetone using NaBH₃CN as a reducing agent.
Methyl Group Installation
The 5- and 7-methyl groups are introduced during the diketone synthesis stage:
Characterization and Optimization
Analytical Data
Representative NMR Data (Analogous Compound) :
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.92 (sept, J = 6.4 Hz, 1H, OCH(CH₃)₂), 3.11 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃), 1.41 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
- ¹³C-NMR : δ 165.2 (C=O), 155.6 (C=N), 134.9–127.3 (Ar-C), 68.5 (OCH(CH₃)₂), 29.8 (N-CH₃), 22.1 (CH(CH₃)₂).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization :
Steric Hindrance from 2-Chlorophenyl Group :
- Optimize coupling temperatures to prevent side reactions.
Purification Difficulties :
- Utilize preparative HPLC for polar intermediates.
Q & A
Q. What statistical approaches validate reproducibility in biological assays (e.g., IC₅₀ determinations)?
- Methodological Answer: Triplicate independent experiments with ANOVA analysis (p < 0.05) ensure intra-assay consistency. Bland-Altman plots assess inter-lab variability. Standardized protocols (e.g., CLSI guidelines) minimize batch effects. Public datasets (e.g., ChEMBL) provide reference IC₅₀ values for benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
